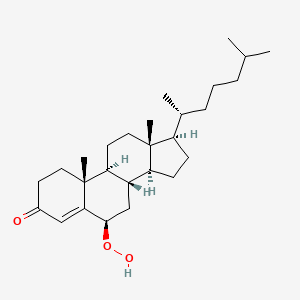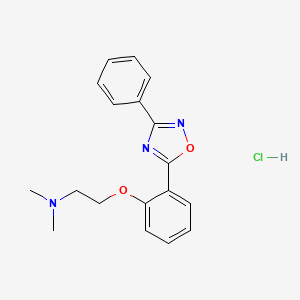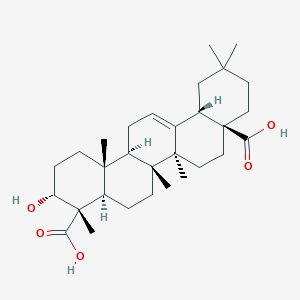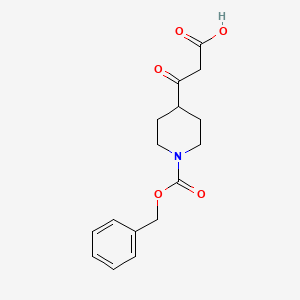
N-Ethyl-N-methylaniline N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-methylaniline N-oxide is an organic compound that belongs to the class of N-oxides It is derived from N-ethyl-N-methylaniline, which is a substituted aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylaniline N-oxide typically involves the oxidation of N-Ethyl-N-methylaniline. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-methylaniline N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: N-Ethyl-N-methylaniline.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-methylaniline N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-N-methylaniline N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the modulation of enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: A related compound with similar chemical properties but without the N-oxide group.
N-Ethylaniline: Another related compound that lacks the N-oxide group but has similar structural features.
N,N-Dimethylaniline: A compound with two methyl groups attached to the nitrogen atom, differing in its reactivity and applications.
Uniqueness
N-Ethyl-N-methylaniline N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
825-19-4 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-ethyl-N-methylbenzeneamine oxide |
InChI |
InChI=1S/C9H13NO/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
FZKGPQBBQCVJBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















